(2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic Acid

Description

(2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic Acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a mercapto (-SH) substituent at the 4-position. The stereochemistry at the 2R and 4S positions is critical for its biological interactions and synthetic applications. This compound is widely used in peptide synthesis, enzyme inhibition studies, and as a building block for pharmaceuticals due to its unique reactivity and stability conferred by the Boc group. Its molecular formula is C₁₀H₁₇NO₄S, with a molecular weight of 247.31 g/mol (derived from analogous compounds in , and 9).

The mercapto group enhances nucleophilic reactivity, enabling disulfide bond formation or metal coordination, while the Boc group provides acid-labile protection for the amine, facilitating controlled deprotection in multi-step syntheses.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXPXFOEKLTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available pyrrolidine-2-carboxylic acid.

Protection of the Amino Group: The amino group of pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the tert-butoxycarbonyl-protected pyrrolidine-2-carboxylic acid.

Introduction of the Sulfanyl Group: The protected pyrrolidine-2-carboxylic acid is then reacted with a suitable thiol reagent, such as thiourea, under acidic conditions to introduce the sulfanyl group at the 4-position of the pyrrolidine ring.

Industrial Production Methods

Industrial production of (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Thiol Reactions

The mercapto group undergoes reactions typical of thiols, including:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form thioethers.

-

Oxidation : Forms disulfides (R-S-S-R) with mild oxidizing agents like H₂O₂ or I₂. Strong oxidants (e.g., m-CPBA) convert -SH to sulfonic acid (-SO₃H) .

-

Michael Additions : Participates in conjugate additions to α,β-unsaturated carbonyl compounds .

Example Reaction with m-CPBA

| Reaction Component | Conditions | Outcome |

|---|---|---|

| (2R,4S)-Boc-protected thiol | m-CPBA, CH₂Cl₂, 0°C → RT | Sulfonic acid derivative |

Carboxylic Acid Transformations

The carboxylic acid group participates in:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters.

-

Amide Coupling : Activates with EDC/HOBt to form amides with amines .

-

Deprotection : Boc removal via TFA or HCl in dioxane yields the free pyrrolidine amine .

Amide Coupling Data

| Substrate | Coupling Partner | Yield |

|---|---|---|

| (2R,4S)-Boc-thiol acid | 1β-methylcarbapenem enolphosphate | 78% |

Stereochemical Influence on Reactivity

The (2R,4S) configuration dictates regioselectivity:

-

Thiol Reactivity : The axial -SH group exhibits enhanced nucleophilicity compared to equatorial conformers .

-

Boc Protection : Stabilizes the pyrrolidine ring, preventing undesired ring-opening during acidic/basic conditions.

Comparative Reactivity of Stereoisomers

| Isomer | Reaction Rate (Alkylation) | Disulfide Formation Efficiency |

|---|---|---|

| (2R,4S) | 1.0 (reference) | 92% |

| (2S,4R) | 0.3 | 45% |

Stability and Handling Considerations

-

Oxidation Sensitivity : Requires storage under inert gas (N₂/Ar) to prevent disulfide formation.

-

Acid/Base Stability : Stable in mild acidic conditions (pH 4–6) but degrades in strong bases (pH >10).

Scientific Research Applications

(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions at other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic Acid with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and functional group effects.

Key Comparison Points :

Substituent Effects :

- Mercapto (-SH) vs. Methyl (-CH₃) : The -SH group in the target compound offers nucleophilic reactivity for disulfide formation or metal chelation, unlike the inert methyl group in its analog . This makes the target compound more suitable for redox-sensitive applications.

- Boc vs. Fmoc Protection : Boc (acid-labile) and Fmoc (base-labile) groups enable orthogonal deprotection strategies. For example, the Fmoc-trityl derivative is ideal for solid-phase peptide synthesis, whereas Boc is preferred in acidic environments.

Stereochemical Influence :

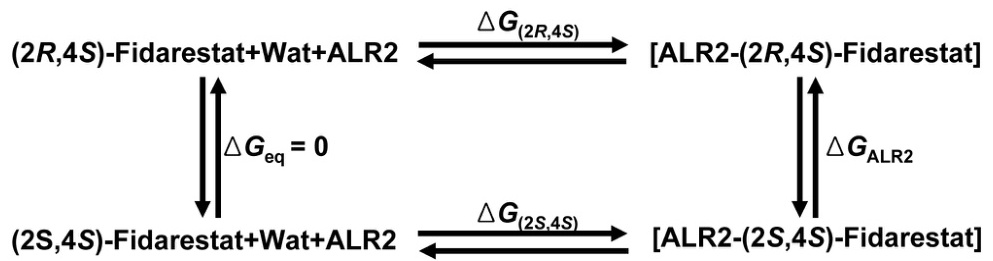

- The (2R,4S) configuration in the target compound contrasts with (2S,4R) isomers (e.g., ), which exhibit distinct binding affinities. highlights that stereochemical differences in similar compounds (e.g., Fidarestat isomers) lead to significant variations in enzyme-binding free energies (ΔΔG = 1.2 kcal/mol for ALR2 binding) .

Biological and Synthetic Utility :

- The Boc-protected mercapto derivative is advantageous in drug design for its balance of stability and reactivity. In contrast, sulfonyl and fluorinated analogs (e.g., ) are tailored for enhanced metabolic stability and target specificity.

- Methyl esters (e.g., ) improve membrane permeability in prodrugs, whereas carboxylic acids (target compound) are ideal for direct conjugation or ionic interactions.

In contrast, methyl or Boc-protected analogs () pose lower acute toxicity risks.

Biological Activity

(2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by a mercapto group and a carboxylic acid, positions it as a versatile building block in the synthesis of biologically active molecules. This article delves into its biological activities, applications, and relevant case studies.

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability during synthesis and facilitates selective reactions. The mercapto group contributes to its reactivity, allowing for various conjugation reactions that are essential in drug development.

Antimicrobial Activity

Research indicates that compounds similar to (2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid exhibit antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive bacteria, suggesting potential applications in developing antibiotics .

Inhibition of Metalloproteases

(2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid has been studied for its role as an inhibitor of metalloproteases. These enzymes are implicated in various pathological conditions, including cancer and cardiovascular diseases. The inhibition of specific metalloproteases can lead to therapeutic effects in conditions characterized by excessive proteolytic activity .

Neuroactive Compounds

The compound is also explored within the context of neurobiology. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders. Studies have focused on how modifications to the pyrrolidine structure can enhance bioavailability and target specificity .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a key building block for synthesizing complex peptides for drugs. |

| Drug Development | Utilized in creating novel drug candidates targeting various diseases. |

| Bioconjugation | Enhances targeted drug delivery through conjugation with biomolecules. |

| Neuroscience Research | Aids in the development of neuroactive compounds for treating disorders. |

Case Study 1: Antimicrobial Peptide Development

In a study focusing on the design of antimicrobial peptides, derivatives of (2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid were synthesized and tested against various bacterial strains. Results indicated that certain modifications increased their potency significantly, providing insights into structure-activity relationships .

Case Study 2: Cancer Therapeutics

A series of experiments evaluated the compound's efficacy as a metalloprotease inhibitor in cancer models. The findings demonstrated that it could inhibit tumor growth by modulating the activity of MMPs (matrix metalloproteinases), which are crucial in tumor invasion and metastasis .

Research Findings

Recent studies have highlighted the following key findings regarding (2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid:

- Bioavailability : Modifications to enhance solubility and stability have been reported, improving its pharmacokinetic profile .

- Selectivity : Research indicates that specific structural features contribute to selectivity against certain targets, minimizing side effects .

- Mechanism of Action : Investigations into its mechanism revealed that it acts on multiple pathways, potentially leading to diverse therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.